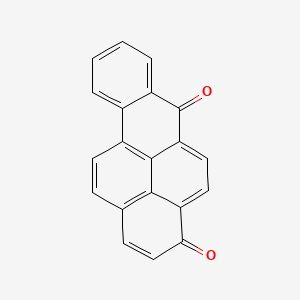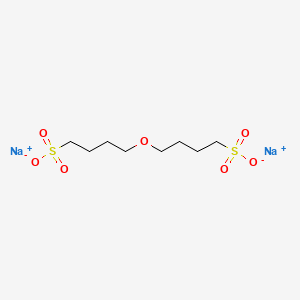
2'-O-Metillactosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyl Lactose is a derivative of Methyl β-lactoside . It acts as a substrate for and inhibitor of β-D-galactosidase from E. coli . The molecular formula of 2’-O-Methyl Lactose is C13H24O11 .
Molecular Structure Analysis
2’-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .Chemical Reactions Analysis
The reaction sequence of lactate hydrolysis, a related compound, can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium . The evolution of lactate hydrolysis was measured for varying temperatures and initial methyl or ethyl lactate concentrations .Aplicaciones Científicas De Investigación
Metilación 2′-O de ARN en enfermedades humanas
La metilación 2′-O (Nm) es una de las modificaciones más comunes en el mundo del ARN {svg_1}. Tiene el potencial de influir en las moléculas de ARN de múltiples maneras, como la estructura, la estabilidad y las interacciones {svg_2}. Esta modificación juega un papel en varios procesos celulares, desde la regulación epigenética de los genes, pasando por la traducción hasta el reconocimiento propio versus no propio {svg_3}. Se descubren cada vez más sitios Nm en los ARN (ARNt, ARNr, ARNm y ARN pequeños no codificantes) y se vinculan a condiciones normales o patológicas {svg_4}.
Influencia en los estados conformacionales del ARN
La metilación 2′-O puede aumentar la abundancia y la duración de los estados conformacionales alternativos del ARN {svg_5}. Esta modificación estabiliza preferentemente las estructuras secundarias alternativas en las que los nucleótidos modificados por Nm están emparejados, aumentando tanto la abundancia como la duración de los estados excitados de corta duración y de baja población hasta diez veces {svg_6}. El grado de estabilización aumentó con el número de modificaciones Nm y también dependió de Mg2+ {svg_7}.
Papel en la epitranscriptómica
La metilación 2′-O es una modificación postranscripcional del ARN, en la que se añade un grupo metilo al hidroxilo 2' de la parte ribosa {svg_8}. Esta modificación puede aparecer en cualquier nucleótido y es una modificación abundante y altamente conservada que se encuentra en múltiples ubicaciones en el ARN de transferencia (ARNt), el ARN ribosómico (ARNr) y el ARN nuclear pequeño (ARNsn) {svg_9}. Tiene el potencial de afectar a los ARN de múltiples maneras, ya que puede aumentar su hidrofobicidad, protegerlos de los ataques de las nucleasas, estabilizar las estructuras helicoidales y afectar a sus interacciones con las proteínas u otros ARN {svg_10}.
Papel en la patología de la enfermedad
Las modificaciones de la metilación 2′-O son importantes para la actividad celular de diversos ARN y se han relacionado con enfermedades {svg_11}. Por ejemplo, la regulación a la baja de la fibrilarina y la pérdida de sitios Nm en el ARNr dan lugar a ribosomas deteriorados que son incapaces de traducir el ARNm {svg_12}. Por el contrario, la sobreexpresión de fibrilarina y el aumento concomitante de las modificaciones Nm se asocian a un aumento de la traducción de proteínas en las células de cáncer de mama que se dividen rápidamente {svg_13}.
Mecanismo De Acción
Target of Action
2’-O-Methyllactose, also known as 2’-O-Methyl Lactose, is a common nucleotide modification of ribosomal RNA (rRNA) and small nuclear RNA (snRNA) . The primary targets of 2’-O-Methyllactose are these RNA molecules, where it plays a significant role in their function and stability .
Mode of Action
The mode of action of 2’-O-Methyllactose involves the methylation of the 2’ hydroxyl group of the ribose moiety of any nucleotide, producing a methoxy group . This modification can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .
Biochemical Pathways
The biochemical pathways affected by 2’-O-Methyllactose primarily involve the translation and splicing functions related to rRNA and snRNA . By altering the conformation and stability of these RNA molecules, 2’-O-Methyllactose can influence the protein synthesis process and the overall gene expression within the cell .
Pharmacokinetics
The modification combined with the phosphodiester backbone exhibited a more rapid plasma clearance .
Result of Action
The result of 2’-O-Methyllactose action is the stabilization of RNA structures and prevention of their hydrolysis . This leads to an increase in the abundance and lifetime of alternative RNA conformational states . Moreover, 2’-O-Methyllactose modifications could enhance the specificity of CRISPR–Cas12a systems in discriminating single-base mutations .
Action Environment
The action of 2’-O-Methyllactose is influenced by the cellular environment. For instance, the presence of magnesium ions (Mg2+) can affect the stabilization of RNA structures by 2’-O-Methyllactose . Furthermore, the action of 2’-O-Methyllactose can be influenced by the overall cellular conditions, such as the presence of other RNA modifications and the cellular concentration of the target RNA molecules .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2’-O-Methyllactose plays a significant role in biochemical reactions, particularly as a substrate and inhibitor for certain enzymes. It is known to interact with β-D-galactosidase from Escherichia coli, where it acts as both a substrate and an inhibitor . This interaction is crucial as β-D-galactosidase is responsible for the hydrolysis of β-galactosides into monosaccharides, a fundamental process in carbohydrate metabolism. The nature of this interaction involves the binding of 2’-O-Methyllactose to the active site of the enzyme, thereby inhibiting its activity and preventing the breakdown of other β-galactosides.
Cellular Effects
2’-O-Methyllactose has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with ribosomal RNA (rRNA) can lead to changes in translation and protein synthesis . This modification can alter the stability and structure of rRNA, impacting the overall efficiency of protein synthesis. Additionally, 2’-O-Methyllactose has been shown to affect the differentiation of human embryonic stem cells (hESCs) and the development of mouse brains by modulating rRNA methylation levels .
Molecular Mechanism
At the molecular level, 2’-O-Methyllactose exerts its effects through various mechanisms. One of the primary mechanisms involves the methylation of the 2’ hydroxyl group of ribose in RNA molecules . This modification can stabilize RNA structures, protect them from nuclease degradation, and influence their interactions with other biomolecules. The compound can also act as an inhibitor of β-D-galactosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of β-galactosides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-O-Methyllactose can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-O-Methyllactose can maintain its stability under specific storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of 2’-O-Methyllactose vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cellular metabolism. At higher doses, it may cause toxic or adverse effects. For instance, studies on other methylated compounds have shown that high doses can lead to cellular stress and apoptosis . Therefore, it is essential to determine the optimal dosage range for 2’-O-Methyllactose to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2’-O-Methyllactose is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as β-D-galactosidase, which plays a crucial role in the hydrolysis of β-galactosides . This interaction can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Additionally, the methylation of RNA molecules by 2’-O-Methyllactose can impact RNA stability and translation, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 2’-O-Methyllactose within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2’-O-Methyllactose can localize to various cellular compartments, where it exerts its effects on RNA methylation and enzyme inhibition .
Subcellular Localization
The subcellular localization of 2’-O-Methyllactose is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2’-O-Methyllactose may localize to the nucleus, where it can interact with rRNA and influence gene expression and protein synthesis . Understanding the subcellular localization of 2’-O-Methyllactose can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUNULQKKRPSLU-LTEQSDMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)




![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)
